N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine
Description
Based on the evidence, this compound likely belongs to a class of acylated or modified peptides featuring phenylalanine, leucine, and alanine residues. Such compounds are typically synthesized via peptide coupling methods, as described for analogous structures in and . These modifications aim to enhance stability, bioavailability, or receptor-binding specificity compared to unmodified amino acids or shorter peptides.
Structure
3D Structure
Properties
CAS No. |
654670-88-9 |
|---|---|
Molecular Formula |
C20H30N4O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-aminopropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-12(2)9-15(22-13(3)25)18(26)24-17(11-21)19(27)23-16(20(28)29)10-14-7-5-4-6-8-14/h4-8,12,15-17H,9-11,21H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
TYLBJIOIWQBTBT-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Acetylation with Acetic Anhydride
A widely adopted method involves treating L-leucine with acetic anhydride in alkaline aqueous conditions. For instance, a protocol from the RSC Supplement (GP1) suspends L-leucine in 5% sodium bicarbonate at 0°C, followed by dropwise addition of acetic anhydride. After stirring at room temperature, acidification precipitates N-acetyl-L-leucine with yields exceeding 85%. Similarly, a German patent (DE19546533A1) achieves acetylation in acetic acid, using inorganic bases like sodium hydroxide to neutralize byproducts. These methods typically yield >90% pure product after recrystallization.
Enzymatic Acetylation Using Recombinant Aminoacylases
Enzymatic approaches offer superior stereoselectivity. A novel aminoacylase from Paraburkholderia monticola (PmAcy) demonstrated high thermostability (activity up to 80°C) and efficiently acetylated leucine with fatty acids. While optimized for lauroyl groups, PmAcy’s broad substrate specificity suggests adaptability for acetyl-CoA-dependent acetylation, albeit with potential modifications to the enzyme’s active site.
Table 1: Comparison of N-Acetylation Methods for L-Leucine
| Method | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| Chemical | Acetic anhydride, NaHCO₃ | 0°C → RT, 4 h | 85–90% | >90% | |
| Enzymatic | PmAcy, Acetyl-CoA | 75°C, pH 8.0 | 70–75% | 95% |
Peptide Coupling Strategies: Building the Tripeptide Backbone
The sequential assembly of N-acetyl-L-leucine, 3-amino-L-alanine, and L-phenylalanine demands judicious selection of coupling reagents and protecting groups.
Activation Reagents and Solvent Systems
Coupling reactions predominantly employ carbodiimides (e.g., EDC·HCl) and uronium salts (e.g., HBTU) with hydroxybenzotriazole (HOBt) additives to minimize racemization. For example, the ACS Journal of Organic Chemistry detailed a protocol where HBTU and DIPEA in dichloromethane facilitated dipeptide formation with 78% yield. Similarly, the RSC Supplement reported using EDC·HCl and HOBt in DMF for sterically hindered couplings, achieving 65–80% yields.
Stepwise Assembly of the Tripeptide
- N-Acetyl-L-leucine to 3-amino-L-alanine : The β-amino group of 3-amino-L-alanine necessitates orthogonal protection (e.g., tert-butoxycarbonyl, Boc). Activation of N-acetyl-L-leucine’s carboxyl group with HBTU/DIPEA enables coupling to Boc-protected 3-amino-L-alanine. Deprotection with trifluoroacetic acid (TFA) yields the dipeptide segment.
- Dipeptide to L-phenylalanine : The free α-amino group of L-phenylalanine is protected as a methyl ester (e.g., using thionyl chloride in methanol). Coupling the dipeptide to N-protected phenylalanine via EDC·HCl/HOBt in DMF completes the tripeptide backbone.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temperature | Yield | Side Products | Source |
|---|---|---|---|---|---|
| HBTU/DIPEA | CH₂Cl₂ | 0°C → RT | 78% | <5% | |
| EDC·HCl/HOBt | DMF | RT | 70% | 10–15% |
Final Assembly and Global Deprotection
Post-coupling, global deprotection removes temporary protecting groups (e.g., Boc, methyl esters). TFA-mediated cleavage (GP5 in the RSC Supplement) efficiently removes Boc groups without affecting the acetylated N-terminus. Saponification with lithium hydroxide liberates the C-terminal carboxylate from its methyl ester.
Purification Techniques
Crude tripeptide mixtures are purified via:
- Precipitation : Adjusting pH to precipitate hydrophobic segments, as demonstrated for N-lauroyl-L-phenylalanine.
- Column chromatography : Silica gel or reverse-phase HPLC resolves closely related impurities, achieving >95% purity.
Analytical Characterization
Critical for validating structure and purity:
- LC–MS : Confirms molecular weight (e.g., [M+H]⁺ = 435.3 Da).
- NMR : ¹H and ¹³C spectra verify acetylation (δ 2.05 ppm, singlet) and peptide bonds (δ 7.8–8.2 ppm, amide protons).
Comparative Analysis of Synthetic Methods
Enzymatic acetylation offers eco-friendly advantages but lags in scalability compared to chemical methods. Conversely, HBTU-mediated couplings provide high yields but generate more waste than EDC·HCl-based protocols. Optimal routes balance efficiency, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms of the peptide .
Scientific Research Applications
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may influence signaling pathways involved in cell growth, differentiation, or apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-L-phenylalanine ()
- Structure : Acetyl group linked to the N-terminus of L-phenylalanine.
- Molecular Weight : 207.23 g/mol.
- Key Properties :
- Increased lipophilicity compared to free phenylalanine due to the acetyl group, enhancing membrane permeability.
- Used as a precursor in peptide synthesis or as a chiral building block in pharmaceuticals.
- Contrast with Target Compound : The target molecule includes additional leucine and alanine residues, which may confer higher conformational rigidity and specificity in biological interactions.
N-Palmitoyl-L-phenylalanine ()
- Structure : Palmitoyl (C16) fatty acid chain conjugated to L-phenylalanine.
- Molecular Weight : ~434.6 g/mol (estimated).
- Key Properties :
- Strong amphiphilic character due to the long alkyl chain, enabling micelle formation or integration into lipid bilayers.
- Used in drug delivery systems to improve solubility of hydrophobic therapeutics.
- Contrast with Target Compound : The palmitoyl group enhances lipid solubility, whereas the acetyl-leucyl-alanyl chain in the target compound may balance hydrophilicity and hydrophobicity for targeted tissue uptake.
L-Alanyl-L-alanine ()
- Structure : Dipeptide of two alanine residues.
- Molecular Weight : 160.17 g/mol.
- Key Properties: Minimal steric hindrance due to small side chains, often used as a model for studying peptide bond stability. Limited bioavailability in vivo due to rapid enzymatic degradation.
- Contrast with Target Compound : The inclusion of phenylalanine and leucine in the target molecule likely improves proteolytic resistance and binding affinity to protein targets.
Key Findings :
- Longer alkyl chains (e.g., C16 in palmitoyl derivatives) increased cellular uptake but reduced aqueous solubility.
- D-amino acid configurations improved metabolic stability but often diminished receptor affinity.
Implications for Target Compound :
The acetyl-leucyl-alanyl chain in the target molecule may mimic the effects of moderate chain length (C3–C6), balancing solubility and membrane penetration. Its L-configuration likely preserves biological activity, as seen in other peptides ().
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Biological Activity
N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine (NALAP) is a modified peptide that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders and as a substrate for various transporters in the human body. This article explores its biological activity, focusing on transport mechanisms, therapeutic implications, and relevant clinical studies.
Overview of this compound
NALAP is a synthetic dipeptide derivative that incorporates N-acetylation, which plays a crucial role in modifying its pharmacokinetic properties. The acetylation of amino acids can enhance their solubility and bioavailability, making them more effective as therapeutic agents.
Mechanistic Insights into Transport and Activity
Transport Mechanisms:
NALAP's biological activity is closely linked to its interaction with various amino acid transporters. Research indicates that acetylation alters the uptake pathways for leucine derivatives. Specifically, N-acetyl-L-leucine has been shown to switch from being transported by the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) . This shift in transport dynamics is crucial for understanding how NALAP can exert its effects within biological systems.
Kinetic Properties:
The kinetic parameters of NALAP have been characterized using Michaelis-Menten kinetics. For instance, the K_m values for human and mouse systems were found to be 216 µM and 69 µM, respectively, indicating varying affinities for the transporters involved . The V_max values were recorded at 6.8 and 2.6 µmol/min/mg protein, demonstrating effective translocation through these transporters.
Therapeutic Applications
Niemann-Pick Disease Type C (NPC):
One of the most promising applications of NALAP is its use in treating Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder. Clinical trials have demonstrated that N-acetyl-leucine can provide symptomatic relief and neuroprotective effects in NPC patients. A phase IIb clinical trial indicated significant improvements in symptoms related to ataxia and cognitive function . The drug was well-tolerated across various age groups, highlighting its potential as a long-term treatment option.
Case Studies:
Several observational studies have reported positive outcomes in NPC patients treated with N-acetyl-leucine. For example, improvements in motor function and quality of life metrics were documented in patient cohorts receiving this treatment . These findings support the hypothesis that NALAP may modulate neurodegenerative processes effectively.
Comparative Data Table
| Parameter | Human Model | Mouse Model |
|---|---|---|
| K_m (µM) | 216 | 69 |
| V_max (µmol/min/mg protein) | 6.8 | 2.6 |
| IC50 OAT1 (mM) | 6.2 | Not reported |
| IC50 OAT3 (mM) | 0.70 | Not reported |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine, and how is purity validated?
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Acetylation steps (e.g., using acetic anhydride or formyl chloride in anhydrous solvents) are critical for N-terminal modification .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves impurities.
- Characterization : Confirm identity via ESI-MS or MALDI-TOF for molecular weight validation and NMR (¹H/¹³C) for structural confirmation. Purity >95% is typically assessed by analytical HPLC .
Q. How can researchers optimize solubility and stability for in vitro assays involving this peptide?
- Solubility : Test polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 7.4 PBS) with sonication. For hydrophobic segments like Leu or Phe, add 10–20% acetonitrile .
- Stability : Conduct accelerated degradation studies (e.g., 40°C for 72 hours) and monitor via HPLC. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage .
Advanced Research Questions
Q. What experimental designs are recommended for studying enzymatic hydrolysis of this peptide in protease-rich environments?
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged analogs) to measure cleavage rates by proteases like chymotrypsin or leucine aminopeptidase. Monitor fluorescence intensity over time (λex/λem = 380/460 nm) .
- Thermodynamic Profiling : Apply isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and enthalpy changes (ΔH) during enzyme-substrate interactions .
- Data Interpretation : Compare Michaelis-Menten parameters (Km, Vmax) across pH/temperature gradients to identify optimal cleavage conditions .
Q. How can structural contradictions in NMR/X-ray data for this peptide be resolved?
- Conflict Analysis : If NMR suggests flexible termini while X-ray shows rigid conformations, perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model solvent-dependent dynamics .
- Validation : Use circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helix/β-sheet content) in solution versus crystalline states .
Q. What strategies mitigate aggregation during biophysical studies of this peptide?
- Preventive Measures : Incorporate detergents (e.g., 0.01% Tween-20) or use low-concentration samples (<100 µM). Dynamic light scattering (DLS) monitors aggregate size distribution .
- Alternative Approaches : Substitute aggregation-prone residues (e.g., Phe → Tyr) via site-directed mutagenesis in analogs while retaining activity .
Methodological Resources
- Spectral Libraries : NIST Chemistry WebBook provides reference NMR/IR spectra for acetylated amino acids .
- Enzyme Databases : BRENDA lists kinetic parameters for peptidases acting on acetylated substrates .
- Structural Modeling : PubChem 3D Conformer Tools generate peptide conformers for MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
